(4-Methoxypentyl)(methyl)amine
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Overview
Description
(4-Methoxypentyl)(methyl)amine is an organic compound with the molecular formula C7H17NO It is a secondary amine, characterized by the presence of a methoxy group attached to the fourth carbon of a pentyl chain, which is further bonded to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypentyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of methylamine with 4-methoxypentyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Methylamine and 4-methoxypentyl halide (e.g., 4-methoxypentyl chloride).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Procedure: The reactants are mixed in an appropriate solvent (e.g., ethanol or methanol) and heated to reflux for several hours. The product is then isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxypentyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products Formed
Oxidation: 4-Methoxypentanal or 4-methoxypentanone.
Reduction: 4-Methoxypentanol or 4-methoxypentylamine.
Substitution: 4-Iodopentyl(methyl)amine.
Scientific Research Applications
(4-Methoxypentyl)(methyl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving amine metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (4-Methoxypentyl)(methyl)amine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter release, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylamine: Similar in structure but with a phenyl group instead of a pentyl chain.
4-Methoxybenzylamine: Contains a benzyl group instead of a pentyl chain.
4-Methoxyphenethylamine: Features a phenethyl group instead of a pentyl chain.
Uniqueness
(4-Methoxypentyl)(methyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methoxy group and pentyl chain combination make it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
4-methoxy-N-methylpentan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-7(9-3)5-4-6-8-2/h7-8H,4-6H2,1-3H3 |
InChI Key |
OTIBDNPGQUBBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNC)OC |
Origin of Product |
United States |
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